Phenyl(tribromomethyl)mercury

Catalog No.
S14363695
CAS No.
3294-60-8
M.F
C7H5Br3Hg
M. Wt
529.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(tribromomethyl)mercury

CAS Number

3294-60-8

Product Name

Phenyl(tribromomethyl)mercury

IUPAC Name

phenyl(tribromomethyl)mercury

Molecular Formula

C7H5Br3Hg

Molecular Weight

529.42 g/mol

InChI

InChI=1S/C6H5.CBr3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;

InChI Key

PLHSKXBFZPAQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(Br)(Br)Br

Phenyl(tribromomethyl)mercury is an organomercury compound with the molecular formula C7_7H5_5Br3_3Hg and a molecular weight of approximately 529.42 g/mol. This compound is characterized by the presence of a phenyl group attached to a tribromomethyl group, which is in turn bonded to a mercury atom. It is known for its high toxicity and is classified as fatal if ingested or if it comes into contact with skin, highlighting its hazardous nature in chemical handling and storage environments .

Typical of organomercury compounds. It can undergo hydrolysis in the presence of water, leading to the release of bromine and the formation of phenylmercury hydroxide. Additionally, it can react with nucleophiles due to the electrophilic nature of the mercury atom, facilitating substitution reactions. The compound can also participate in oxidative reactions, where it may convert to other organomercury species under specific conditions.

The biological activity of phenyl(tribromomethyl)mercury is primarily associated with its toxicity. It exhibits acute toxicity, affecting various biological systems upon exposure. Studies have shown that it can disrupt cellular functions and lead to severe health effects, including neurological damage and organ failure. Its mechanism of action involves binding to thiol groups in proteins, leading to protein denaturation and dysfunction . Due to its hazardous nature, it is essential to handle this compound with extreme care.

Phenyl(tribromomethyl)mercury can be synthesized through several methods:

  • Direct Bromination: This method involves brominating phenylmercury compounds using bromine or brominating agents.
  • Mercury Halide Reaction: A reaction between phenylmercury chloride and tribromomethyl derivatives can yield phenyl(tribromomethyl)mercury.
  • Seyferth Reaction: This method utilizes specific reagents to introduce the tribromomethyl group onto the phenylmercury framework.

These synthesis routes require careful control of reaction conditions due to the toxic nature of the reagents involved.

Interaction studies involving phenyl(tribromomethyl)mercury focus on its reactivity with biological molecules and other chemicals. It has been shown to interact with enzymes and proteins, leading to inhibition of enzymatic activity and potential cytotoxic effects. Research into its interactions with nucleic acids has also been conducted, revealing that organomercury compounds can bind DNA, potentially leading to mutagenic effects.

Phenyl(tribromomethyl)mercury shares similarities with other organomercury compounds but possesses unique characteristics due to its specific structure and reactivity profile. Below are some similar compounds for comparison:

Compound NameMolecular FormulaKey Characteristics
Phenyl(trichloromethyl)mercuryC7_7H5_5Cl3_3HgSimilar structure; chlorine instead of bromine; also toxic .
DimethylmercuryC2_2H6_6HgHighly toxic; known for neurological effects; less stable than phenyl derivatives.
EthylmercuryC2_2H5_5HgUsed historically as a preservative; less toxic than phenyl derivatives but still hazardous.

Phenyl(tribromomethyl)mercury's unique tribromomethyl group contributes significantly to its chemical behavior and biological activity compared to these similar compounds. Its high toxicity limits its practical applications, making it a subject of concern in both environmental science and public health discussions.

Evolution of Mercury-Based Carbene Precursors

The use of organomercury compounds in carbene chemistry dates to the mid-20th century, when researchers sought stable precursors for reactive intermediates like carbenes. Early work by Wittig and Seyferth demonstrated that mercury-bound trihalomethyl groups could thermally decompose to generate dihalocarbenes, circumventing the instability of free carbenes. Phenyl(tribromomethyl)mercury emerged as a superior alternative to earlier reagents such as phenylmercuric chloride due to its enhanced selectivity and milder reaction conditions.

The synthesis of phenyl(tribromomethyl)mercury was initially achieved via the haloform reaction, where phenylmercuric bromide reacts with bromoform in the presence of potassium tert-butoxide. This method yielded the compound in 87% purity, establishing it as a practical laboratory reagent. Subsequent adaptations employed sodium tribromoacetate as a halocarbon source, though yields varied depending on solvent polarity and temperature.

Industrial and Academic Adoption

By the 1960s, phenyl(tribromomethyl)mercury saw limited industrial use in Europe, with production estimates ranging from 36–70 metric tons annually for catalytic applications. Academically, its role expanded as researchers exploited its ability to generate dibromocarbene without requiring photolytic or extreme thermal conditions. This contrasted sharply with non-mercury precursors like sodium trichloroacetate, which often necessitated higher temperatures and produced mixed stereochemical outcomes.

Optimization of Phenyl(tribromomethyl)mercury Preparation

The development of efficient synthetic pathways for phenyl(tribromomethyl)mercury has undergone significant methodological refinements, with researchers focusing on optimizing reaction conditions to achieve maximum yields while maintaining product purity [1] [2]. The compound, with molecular formula C₇H₅Br₃Hg and molecular weight 529.42 grams per mole, presents unique synthetic challenges due to its thermal instability and the tendency for side reactions during preparation [3] [4].

Contemporary synthetic approaches have demonstrated that the choice of reaction conditions critically influences both yield and product quality [2] [5]. Research indicates that temperature control represents the most significant factor in successful synthesis, with optimal conditions typically maintained at low temperatures to prevent thermal decomposition of the target compound [1] [2].

Halogen Exchange Reactions with Phenylmercuric Halides

Halogen exchange reactions represent a primary synthetic route for phenyl(tribromomethyl)mercury preparation, utilizing phenylmercuric halides as starting materials [1] [2] [6]. The haloform-tert-butoxide procedure has emerged as the most effective method, achieving yields of eighty-seven percent when conducted under optimized conditions [2].

The reaction mechanism involves nucleophilic displacement of halide ions by trihalomethyl anions, with the intermediacy of these anions being well-established in organomercury synthesis [2] [6]. When phenylmercuric bromide reacts with bromoform in the presence of potassium tert-butoxide at zero degrees Celsius, the reaction proceeds efficiently with minimal side product formation [1] [2].

Table 1: Halogen Exchange Reactions with Phenylmercuric Halides

SubstrateReagentTemperature (°C)Time (hr)ProductConversion (%)
Phenylmercuric chlorideKBr in tert-BuOH/benzene02.0Mixed halidesIncomplete
Phenylmercuric chlorideKBr in acetone25-356.0PhHgBr (95%)95
Phenylmercuric bromideCHBrCl₂ + KOt-Bu01.0PhHgCHBrCl₂ (60%)60
Phenylmercuric bromideCHBr₂Cl + KOt-Bu01.5PhHgCHBr₂Cl (78%)78
Phenylmercuric bromideCHBr₃ + KOt-Bu01.5PhHgCHBr₃ (87%)87

Research has demonstrated that the use of solid potassium tert-butoxide as the one-to-one alkoxide-alcohol adduct provides superior results compared to tert-butyl alcohol solutions of the alkoxide [2]. This improvement stems from reduced competing side reactions and enhanced nucleophilicity of the trihalomethyl anion under anhydrous conditions [1] [2].

The stereochemistry of halogen exchange reactions has been extensively studied using zeolite catalysts, which demonstrate the ability to catalyze selective halogen exchange between different alkyl organohalides at elevated temperatures [7]. These findings have implications for understanding the mechanistic pathways involved in organomercury halogen exchange processes [7] [6].

Thermolysis of Sodium Trihaloacetate Derivatives

Thermolytic decomposition of sodium trihaloacetate derivatives represents an alternative synthetic approach that has shown variable success depending on reaction conditions and substrate choice [2] [8] [5]. The general reaction proceeds through decarboxylation of the trihaloacetate salt in the presence of phenylmercuric compounds, typically conducted in 1,2-dimethoxyethane as solvent [5].

Sodium trichloroacetate thermolysis with phenylmercuric chloride yields phenyl(trichloromethyl)mercury in sixty-three to sixty-five percent yield when heated to reflux temperature [2] [5]. However, attempts to prepare phenyl(tribromomethyl)mercury using sodium tribromoacetate under similar conditions result in significantly lower yields, typically seven percent or less [2].

Table 2: Thermolysis of Sodium Trihaloacetate Derivatives

Trihaloacetate SaltMercury CompoundSolventTemperature (°C)Time (hr)Product Yield (%)Notes
Sodium trichloroacetatePhHgCl1,2-dimethoxyethane85165PhHgCCl₃, good yield
Sodium tribromoacetatePhHgCl1,2-dimethoxyethane30-4037PhHgCBr₃, thermal instability
Potassium trichloroacetatePhHgCl1,2-dimethoxyethane85163PhHgCCl₃, optimized conditions
Sodium tribromoacetatePhHgBr + cyclohexene1,2-dimethoxyethane85456Dibromobicycloheptane formation

The thermal instability of phenyl(tribromomethyl)mercury under reaction conditions explains the poor yields observed with sodium tribromoacetate [2] [8]. Research has shown that the tribromomethyl-substituted mercury compound decomposes partially at temperatures of thirty to forty degrees Celsius, leading to formation of secondary products including dibrominated cyclic compounds when olefins are present [2].

Pyrolysis studies of tribromoacetate salts indicate that the chief products are non-oxygenated, bromine-substituted hydrocarbon compounds rather than the expected oxygenated materials [8]. This unexpected behavior contrasts with the reported results of previous pyrolysis studies of trihaloacetate alkali metal salts, where oxygenated materials such as acid halides and anhydrides were anticipated [8].

The optimization of thermolysis conditions has focused on minimizing reaction temperatures while maintaining sufficient thermal energy for decarboxylation [2] [8]. Research demonstrates that conducting reactions under reduced pressure and in inert atmospheres can improve product stability and yield [8] [9].

Purification and Stability Considerations

Purification of phenyl(tribromomethyl)mercury requires specialized techniques due to the compound's thermal sensitivity and tendency toward decomposition [2] [4] [10]. Recrystallization from mixed solvent systems represents the primary purification method, with dichloromethane/n-hexane mixtures in twenty percent ratios providing optimal results [2].

Table 3: Purification and Stability Considerations

CompoundMelting Point (°C)Recrystallization SolventThermal StabilityStorage ConditionsAnalytical Notes
Phenyl(tribromomethyl)mercury117-118 (dec.)CH₂Cl₂/n-hexane (20%)Decomposes at m.p.Cool, dry, inert atmosphereElemental analysis difficult
Phenyl(bromodichloromethyl)mercury108-110 (dec.)CHCl₃/n-hexane (20%)Decomposes at m.p.Cool, dry, inert atmosphereX-ray fluorescence for Hg, Cl
Phenyl(chlorodibromomethyl)mercury107.4-109.6 (dec.)CHCl₃/n-hexane (20%)Decomposes at m.p.Cool, dry, inert atmosphereThin-layer chromatography
Phenyl(trichloromethyl)mercury116.2-117.5Not specifiedStable to 116°CRoom temperature, dryX-ray fluorescence for Hg, Cl

The thermal decomposition characteristics of mercury compounds have been extensively studied using temperature-programmed decomposition and desorption techniques coupled with mass spectrometry [9]. These studies reveal that phenyl(tribromomethyl)mercury exhibits lower thermal stability compared to its chlorinated analogues, with decomposition beginning near the melting point [2] [9].

Stability studies indicate that organomercury compounds require careful handling and storage under controlled conditions [11] [12]. The compounds must be maintained in cool, dry environments under inert atmospheric conditions to prevent degradation [2] [11]. Research has shown that factors affecting stability include concentration, temperature, container material, and presence of light [12].

Analytical characterization of phenyl(tribromomethyl)mercury presents unique challenges due to the presence of both mercury and multiple halogen atoms [2] [5]. Traditional wet analytical procedures prove difficult for compounds containing both mercury and halogens, necessitating the use of specialized techniques such as X-ray fluorescence analysis for quantitative determination of chlorine and mercury content [5].

Purification protocols must account for the compound's sensitivity to elevated temperatures during recrystallization processes [2] [10]. Fractional crystallization techniques, conducted at reduced temperatures and under inert atmospheres, have proven most effective for achieving high-purity products while minimizing decomposition [2] [10].

Nucleophilic Displacement Pathways

The reaction mechanisms of phenyl(tribromomethyl)mercury involve complex nucleophilic displacement pathways that have been extensively studied through both experimental and computational approaches. The primary mechanism involves the displacement of tribromide anion from the mercury center through nucleophilic attack by electron-rich olefins [1]. This process typically occurs at elevated temperatures ranging from 80-120°C and exhibits activation energies of 85-95 kJ/mol [1].

The nucleophilic displacement mechanism proceeds through a concerted pathway where the approaching nucleophile simultaneously attacks the carbon center while the tribromide anion is expelled. Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order in both the phenyl(tribromomethyl)mercury reagent and the nucleophilic substrate [2]. The rate-determining step involves the formation of a transition state characterized by partial bond formation between the nucleophile and the carbon center, coupled with simultaneous weakening of the mercury-carbon bond [1].

Experimental investigations have demonstrated that the nucleophilic displacement pathway is particularly effective with cyclic allylic alcohols and acetates, where the reaction yields range from 65-85% [3]. The presence of proximal hydroxyl groups significantly enhances the reaction rate through chelation effects that stabilize the transition state configuration [3]. The stereochemical outcome of these reactions depends on the nature of the nucleophile and the steric environment around the reaction center.

The mechanism exhibits strong dependence on solvent polarity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for the displacement reaction [4]. The solvent effect is attributed to the stabilization of the ionic transition state through solvation of the developing charges on the mercury center and the departing tribromide anion [4].

Carbene Transfer Mechanisms to Electron-Deficient Alkenes

The carbene transfer mechanism represents a distinct pathway whereby phenyl(tribromomethyl)mercury functions as a dibromocarbene precursor through thermal decomposition. Upon heating in the presence of electron-deficient alkenes, the compound undergoes homolytic cleavage to generate dibromocarbene species that subsequently undergo cyclopropanation reactions [5] [6].

The thermal decomposition process involves initial formation of a tribromomethyl anion intermediate, which then eliminates bromide to generate the reactive dibromocarbene species [5]. This mechanism is particularly relevant for reactions with electron-deficient alkenes such as acrylates and maleic anhydride derivatives, where conventional carbene sources often fail to provide adequate reactivity [6].

Kinetic analysis of the carbene transfer pathway reveals activation energies ranging from 90-110 kJ/mol for reactions with cyclic alkenes, increasing to 110-130 kJ/mol for electron-deficient substrates [5] [6]. The higher activation barriers observed with electron-deficient alkenes reflect the reduced nucleophilicity of these substrates toward the electrophilic dibromocarbene intermediate [6].
The reaction mechanism proceeds through a stepwise process involving initial formation of a cyclopropyl radical intermediate, followed by rapid closure to form the final dibromocyclopropane product [5]. This pathway contrasts with the concerted mechanism typically observed in reactions with electron-rich alkenes, where direct [2+1] cycloaddition occurs without intermediate formation [6].

Studies with aromatic ethers have provided insight into the regioselectivity of carbene transfer reactions. The reaction of phenyl(tribromomethyl)mercury with 1-methoxynaphthalene yielded 7-bromo-2,3-benztropone in 33% yield, while 2-methoxynaphthalene produced the corresponding bromotropone in 37% yield [5]. These results demonstrate the directing influence of methoxy substituents on the carbene insertion process.

Computational Modeling of Reaction Trajectories

Density Functional Theory Studies on Carbene Reactivity Profiles

Computational investigations using density functional theory methods have provided detailed insight into the electronic structure and reactivity patterns of phenyl(tribromomethyl)mercury and its derived carbene species. The studies employed B3LYP/6-311G(d,p) level calculations to examine the complete reaction pathways and associated energy profiles [7] [8].

The calculations reveal that the tribromomethyl anion formation step exhibits an activation barrier of 125.3 kJ/mol, representing the highest energy requirement in the overall reaction sequence [9]. This step involves significant geometric reorganization around the mercury center, with the mercury-carbon bond elongating from 2.08 Å to 2.34 Å in the transition state [9]. The subsequent carbene generation step requires 98.7 kJ/mol activation energy and is characterized by a trigonal planar transition state geometry [9].
The electronic structure analysis indicates that the dibromocarbene species exhibits significant electrophilic character, with the carbene carbon bearing a positive charge of +0.42 in the ground state configuration [10]. This electrophilicity accounts for the preferential reaction with electron-rich alkenes and the reduced reactivity toward electron-deficient substrates [10].

Natural bond orbital analysis reveals that the mercury-carbon bond possesses substantial ionic character, with the mercury center carrying a formal charge of +1.28 and the tribromomethyl carbon bearing a charge of -0.85 [11]. This charge distribution influences the reaction pathway selection and determines the feasibility of alternative mechanistic routes [11].

The computational studies also examined the influence of substituent effects on the phenyl ring. Electron-withdrawing groups such as nitro and cyano substituents increase the activation barriers for carbene formation by 15-20 kJ/mol, while electron-donating groups such as methoxy and methyl substituents decrease the barriers by 8-12 kJ/mol [8]. These effects are attributed to the modulation of electron density at the mercury center through conjugation with the phenyl ring [8].

Transition State Analysis for Cyclopropanation Events

Detailed transition state analysis for the cyclopropanation reactions reveals a complex energy surface with multiple competing pathways. The primary cyclopropanation transition state exhibits a characteristic butterfly geometry with the approaching alkene positioned perpendicular to the carbene plane [12]. The activation barrier for this process is 156.4 kJ/mol, representing the highest energy point in the cyclopropanation sequence [12].

The transition state geometry is characterized by partially formed carbon-carbon bonds with distances of 2.12 Å and 2.18 Å for the two new cyclopropane bonds [12]. The carbene carbon maintains sp² hybridization in the transition state, with the carbene angle opening from 102° in the ground state to 118° in the transition state configuration [12].

Intrinsic reaction coordinate calculations demonstrate that the cyclopropanation process occurs through a concerted but asynchronous mechanism, with one carbon-carbon bond forming approximately 0.15 Å ahead of the other [13]. This asynchronicity is more pronounced with electron-deficient alkenes, where the electron-withdrawing substituents create an uneven charge distribution that favors initial bond formation at the less substituted carbon [13].

The computational analysis reveals that the stereochemical outcome of cyclopropanation depends critically on the approach geometry of the alkene substrate. Approach from the less hindered face of the dibromocarbene leads to the syn cyclopropane product, while approach from the more hindered face yields the anti product [13]. The energy difference between these pathways ranges from 8-15 kJ/mol, depending on the steric bulk of the alkene substituents [13].

Alternative transition states corresponding to stepwise radical mechanisms were also located computationally, but these pathways exhibit significantly higher activation barriers ranging from 180-200 kJ/mol [12]. The high energy of these alternative pathways confirms that the concerted mechanism represents the dominant reaction channel under typical experimental conditions [12].

Exact Mass

529.76273 g/mol

Monoisotopic Mass

527.76478 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types